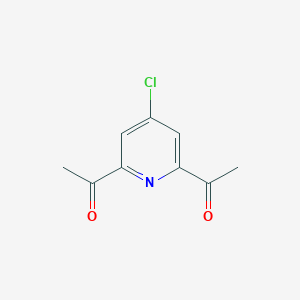

4-Chloro-2,6-diacetylpyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWKKCHGZJFEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445345 | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195967-10-3 | |

| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Based Chemical Scaffolds in Advanced Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives form the structural backbone of a vast array of essential molecules. researchgate.netacs.org The pyridine ring is a "privileged scaffold," meaning its structure is frequently found in compounds with significant biological activity. rsc.orgresearchgate.netresearchgate.netresearchgate.net This prevalence is due to several key factors:

Versatility in Drug Design: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which enhances the solubility and bioavailability of drug molecules. rsc.org This makes pyridine scaffolds highly sought after in medicinal chemistry for creating new therapeutic agents. rsc.orgresearchgate.netresearchgate.netrsc.org They are integral to drugs with a wide range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netd-nb.info

Coordination Chemistry: The nitrogen atom provides a coordination site for metal ions, making pyridine derivatives essential ligands in the formation of metal complexes. These complexes are studied for applications in catalysis, materials science, and as therapeutic agents themselves.

Agrochemicals and Materials: Beyond medicine, pyridine derivatives are crucial in the development of agrochemicals such as herbicides and insecticides. rsc.orgresearchgate.netrsc.org They are also used in the textile industry for dyes and in the creation of advanced materials. rsc.org

The ability to easily modify the pyridine ring and attach various functional groups allows chemists to fine-tune the steric and electronic properties of molecules, leading to the discovery of novel compounds with tailored functions. rsc.org

Role of 4 Chloro 2,6 Diacetylpyridine As a Versatile Precursor in Chemical Synthesis

Within the large family of pyridine (B92270) derivatives, 4-Chloro-2,6-diacetylpyridine stands out as a particularly valuable and versatile precursor for more complex molecules. Its structure, featuring two reactive acetyl groups and a displaceable chloro substituent at the strategic 4-position, makes it an ideal starting point for a variety of chemical transformations.

The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its role as a key intermediate. For instance, it is the documented starting material for the synthesis of 2,6-Diacetyl-4-mercaptopyridine through a reaction with a sulfur source like sodium hydrosulfide (B80085) (NaSH). vulcanchem.com This transformation highlights the utility of the chloro-substituent as a leaving group.

Furthermore, this compound is a foundational building block in the synthesis of more elaborate ligand systems, such as substituted terpyridines. researchgate.netrsc.org Terpyridines are powerful tridentate ligands used extensively in coordination chemistry to create well-defined metal complexes with specific catalytic or photophysical properties. The synthesis of 4-substituted-2,6-diacetylpyridines, often starting from the 4-chloro derivative, is a key step in accessing these complex ligand architectures. researchgate.net

The table below provides a summary of key reactions where this compound serves as a precursor.

| Precursor Compound | Reagent(s) | Product Class | Application of Product | Reference(s) |

| This compound | NaSH or H₂S, KOH | 4-Mercaptopyridine Derivative | Precursor for Organic Conductors | vulcanchem.com |

| This compound | Various Amino Alcohols | 4-Amino or 4-Alkoxy-2,6-diacetylpyridine | Ligands for Lanthanide Complexes | researchgate.net |

| This compound | Kröhnke Reaction Components | Substituted Terpyridines | Ligands for Transition Metal Complexes | rsc.org |

Evolution of Research Trajectories Involving Halogenated Diacetylpyridines

Established Synthetic Pathways for this compound

Several well-documented synthetic routes provide access to this compound. These pathways leverage classical and modern organic reactions, each with its own set of advantages and limitations regarding yield, scalability, and substrate scope.

Synthesis from Chelidamic Acid Derivatives

A common and effective starting point for the synthesis of 4-substituted-2,6-diacetylpyridines is chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). colab.wschemicalbook.com The synthesis of this compound from chelidamic acid typically involves a multi-step process. doi.org

Initially, chelidamic acid monohydrate is treated with thionyl chloride (SOCl₂) and a catalytic amount of dry dimethylformamide (DMF) to produce the corresponding acid chloride. doi.org This intermediate is then reacted with a secondary amine, such as morpholine, to form a diamide (B1670390) derivative. doi.org The resulting 4-chloro-2,6-bis(morpholinocarbonyl)pyridine is subsequently treated with an organometallic reagent, like methylmagnesium chloride (MeMgCl), to yield this compound. doi.org This final step involves the nucleophilic addition of the Grignard reagent to the amide carbonyls, followed by hydrolysis to reveal the ketone functionalities. A reported synthesis following this general scheme achieved a 90% yield for the diamide formation and a subsequent conversion to this compound. doi.org

Another variation involves the direct conversion of 4-chloro-2,6-pyridinedicarbonyl dichloride, derived from chelidamic acid, to this compound. researchgate.net

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| Chelidamic acid monohydrate | 1. SOCl₂, DMF 2. Morpholine | 4-Chloro-2,6-bis(morpholinocarbonyl)pyridine | This compound | 90% (for diamide) | doi.org |

| Chelidamic acid | - | 4-Chloro-2,6-pyridinedicarbonyl dichloride | This compound | - | researchgate.net |

Approaches Utilizing Diazo Intermediates

An alternative high-yield synthesis of the key 4-chloro derivative involves the use of a diazo intermediate. researchgate.net This method also starts from chelidamic acid, which is converted to a 4-amino derivative. The subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, introduces the chloro substituent at the 4-position. This 4-chloro-2,6-pyridinedicarboxylic acid can then be converted to the diacetyl compound through methods described previously. This pathway is noted for its high yield in producing the crucial 4-chloro intermediate. researchgate.net

Application of Grignard Reagents (e.g., Methyl Magnesium Bromide) in Synthesis

Grignard reagents, particularly methyl magnesium bromide (MeMgBr) or methyl magnesium chloride (MeMgCl), are crucial in the final step of several synthetic routes to this compound. doi.orgresearchgate.netsigmaaldrich.comthermofisher.com These organomagnesium halides are powerful nucleophiles that readily add to the carbonyl groups of pyridine-2,6-dicarboxamides or pyridine-2,6-dicarbonyl dichlorides. doi.orgsigmaaldrich.comthermofisher.com

In a typical procedure, the precursor, such as 4-chloro-2,6-bis(morpholinocarbonyl)pyridine, is dissolved in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). doi.org The Grignard reagent is then added dropwise at a controlled temperature, often at 0°C, to manage the exothermic reaction. doi.org After the reaction is complete, it is quenched with an aqueous solution of ammonium (B1175870) chloride to hydrolyze the intermediate magnesium alkoxides and yield the final diacetyl product. doi.org One literature procedure using methyl magnesium bromide reported a 19% yield for the conversion to this compound. researchgate.net

| Precursor | Grignard Reagent | Solvent | Yield | Reference |

| 4-Chloro-2,6-bis(morpholinocarbonyl)pyridine | MeMgCl | THF | - | doi.org |

| Not specified | MeMgBr | Not specified | 19% | researchgate.net |

One-Pot Reaction Strategies for 2,6-Diacetylpyridines and Analogues

Another one-pot strategy involves the condensation of 2,6-diacetylpyridine with benzaldehydes in the presence of ammonia (B1221849) to form 6,6''-diacetylated-4'-arylterpyridines in high yields (70-73%). yorku.ca This demonstrates the utility of one-pot procedures in generating complex pyridine-based structures from diacetyl precursors.

Claisen Condensation Routes from 2,6-Pyridine Dicarboxylic Acid Diesters

The Claisen condensation provides a classical method for forming carbon-carbon bonds and can be applied to the synthesis of 2,6-diacetylpyridines from 2,6-pyridinedicarboxylic acid diesters. google.com This reaction typically involves the treatment of the diester, such as diethyl 2,6-pyridinedicarboxylate, with a strong base in the presence of an acetyl source like ethyl acetate (B1210297). google.com The base, which can be an alkali metal or alkaline earth metal, deprotonates the ethyl acetate to form an enolate, which then attacks the ester carbonyls of the pyridine derivative. google.com Subsequent hydrolysis and decarboxylation yield the desired 2,6-diacetylpyridine. google.comnih.gov This methodology can be adapted for the synthesis of this compound by starting with the corresponding 4-chloro-2,6-pyridinedicarboxylic acid diester.

Functionalization Strategies and Precursor Transformations

The functionalization of the this compound scaffold and its precursors is key to developing new ligands and materials with tailored properties. The chloro group at the 4-position is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution reactions.

For instance, the 4-chloro derivative can be protected as a bis-1,3-dioxane before substitution with various amino alcohol groups. researchgate.net This protection strategy prevents unwanted reactions at the acetyl groups while the substitution at the 4-position is carried out.

Furthermore, the diacetyl groups themselves are reactive sites for further transformations. They can undergo condensation reactions with hydrazines to form bis-thiosemicarbazones, which are important pentadentate ligands. uni-koeln.de These ligands, with an S^N^N^N^S binding motif, have been extensively studied for their coordination chemistry with various metal ions. uni-koeln.de The synthesis of these bis-thiosemicarbazones can be achieved by reacting 2,6-diacetylpyridine derivatives with thiosemicarbazide (B42300). researchgate.net

The versatility of this compound and its precursors allows for the synthesis of a diverse library of compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Regioselective Functionalization at the 4-position of the Pyridine Ring

A prominent method for the synthesis of this compound involves the regioselective introduction of a chlorine atom at the 4-position of a pre-functionalized pyridine core. A common starting material for this approach is chelidamic acid monohydrate.

The synthesis commences with the conversion of chelidamic acid monohydrate to 4-chloro-2,6-pyridinedicarbonyl dichloride. This is typically achieved by reacting the starting material with thionyl chloride (SOCl₂), often with a catalytic amount of dry dimethylformamide (DMF), under reflux conditions. The resulting diacid chloride is a key intermediate.

This intermediate is then reacted with a nucleophile, such as morpholine, in a suitable solvent like dichloromethane (B109758) (DCM) to form the corresponding diamide. The final step involves the treatment of the diamide with a Grignard reagent, specifically methylmagnesium chloride (MeMgCl), in an anhydrous solvent like tetrahydrofuran (THF). This reaction converts the amide groups into acetyl groups, yielding the desired this compound.

Interactive Table 1: Synthesis of this compound via Regioselective Functionalization

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1 | Chelidamic acid monohydrate | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (cat.) | None | Reflux | 4-chloro-2,6-pyridinedicarbonyl dichloride |

| 2 | 4-chloro-2,6-pyridinedicarbonyl dichloride | Morpholine | Dichloromethane (DCM) | Room Temperature | 4,4'-(4-chloropyridine-2,6-dicarbonyl)dimorpholine |

| 3 | 4,4'-(4-chloropyridine-2,6-dicarbonyl)dimorpholine | Methylmagnesium chloride (MeMgCl) | Tetrahydrofuran (THF) | 0°C to Room Temperature | This compound |

Derivatization from 4-Bromo-2,6-pyridinedicarbonyl Dibromide

An alternative strategy for synthesizing 4-substituted-2,6-diacetylpyridines involves the derivatization of a 4-bromo-2,6-pyridinedicarbonyl dibromide precursor. While the direct synthesis of this compound from this specific bromo precursor is not extensively detailed, the synthesis of analogous compounds, such as 4-p-tolyl-2,6-diacetylpyridine, provides a viable synthetic blueprint. paperpublications.orgresearchgate.net

This synthetic approach begins with the bromination of chelidamic acid to produce 4-bromo-2,6-pyridinedicarbonyl dibromide. paperpublications.orgresearchgate.net This intermediate is then converted to a more stable diamide by reacting it with a secondary amine like pyrrolidine. paperpublications.orgresearchgate.net The resulting 4-bromo-2,6-bis(pyrrolidin-1-ylcarbonyl)pyridine can then undergo further reactions.

To obtain the diacetyl functionality, the diamide is treated with an excess of a Grignard reagent, such as methylmagnesium chloride. paperpublications.orgresearchgate.net In the context of synthesizing the 4-chloro derivative, this would ideally start from a chlorinated analogue of the pyridinedicarbonyl dibromide. Alternatively, a halogen exchange reaction could potentially be employed on the 4-bromo-2,6-diacetylpyridine (B12303236) intermediate to yield the desired 4-chloro product, although this specific transformation is not well-documented.

Interactive Table 2: General Derivatization from 4-Halo-2,6-pyridinedicarbonyl Dihalides

| Step | Starting Material | Reagents | Intermediate | Final Reagent | Product |

| 1 | 4-Bromo-2,6-pyridinedicarbonyl dibromide | Pyrrolidine | 4-Bromo-2,6-bis(pyrrolidin-1-ylcarbonyl)pyridine | Methylmagnesium chloride | 4-Bromo-2,6-diacetylpyridine |

| 2 | (Hypothetical) 4-Chloro-2,6-pyridinedicarbonyl dichloride | Pyrrolidine | 4-Chloro-2,6-bis(pyrrolidin-1-ylcarbonyl)pyridine | Methylmagnesium chloride | This compound |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While specific green synthetic routes for this compound are not widely published, the existing methodologies can be evaluated and potentially improved based on the twelve principles of green chemistry. solubilityofthings.compharmafeatures.comscienceinschool.org

Atom Economy: The described syntheses involve multiple steps and the use of stoichiometric reagents, which can lead to a lower atom economy. Redesigning the synthesis to be more convergent or to utilize catalytic methods could improve this aspect. scienceinschool.org

Use of Less Hazardous Chemical Synthesis: The use of hazardous reagents like thionyl chloride and organometallic reagents such as Grignard reagents poses safety and environmental risks. paperpublications.orgresearchgate.net Exploring alternative, less hazardous chlorinating agents and milder methods for introducing the acetyl groups would be beneficial.

Safer Solvents and Auxiliaries: The use of chlorinated solvents like dichloromethane and flammable ethers like tetrahydrofuran should be minimized or replaced with greener alternatives where possible. solubilityofthings.compharmafeatures.com Water, supercritical fluids, or bio-based solvents could be investigated.

Energy Efficiency: Many of the reaction steps require heating (reflux) or cooling (0°C for Grignard reactions). paperpublications.orgresearchgate.net The development of catalytic systems that operate at ambient temperature and pressure would significantly reduce the energy consumption of the process. scienceinschool.org Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input. nih.govacs.org

Catalysis: The current synthetic routes rely heavily on stoichiometric reagents. The introduction of catalytic steps, for example, using an iron catalyst for certain transformations in pyridine synthesis, could lead to more efficient and less wasteful processes. researchgate.net

By focusing on these principles, future synthetic strategies for this compound can be developed to be more sustainable and environmentally friendly.

Schiff Base Ligands Derived from this compound

Schiff base condensation is a fundamental reaction in the derivatization of this compound. This reaction involves the condensation of the carbonyl groups of the diacetylpyridine with primary amines to form imines, also known as Schiff bases. These products are crucial in the development of multidentate ligands.

Bis(imino)pyridine (BIP) ligands are a prominent class of tridentate ligands synthesized from diacetylpyridine precursors. The general synthesis of BIP ligands involves the condensation of 2,6-diacetylpyridine or its derivatives with two equivalents of a primary amine, typically an aniline (B41778). wikipedia.org This reaction is often catalyzed by an acid and is carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting bis(imino)pyridine ligand possesses an NNN donor set, which is highly effective in coordinating to a variety of transition metals.

While specific literature on the synthesis of BIP ligands directly from this compound is not abundant, the established methods for 2,6-diacetylpyridine are directly applicable. The chloro-substituent at the 4-position of the pyridine ring is not expected to interfere with the condensation reaction at the acetyl groups. In fact, the electron-withdrawing nature of the chlorine atom can influence the electronic properties of the resulting ligand and its metal complexes.

The synthesis of asymmetric bis(imino)pyridines, where the two imino groups are different, can be achieved through a stepwise condensation. tue.nlasianpubs.org This involves reacting 2,6-diacetylpyridine with one equivalent of the first aniline under rigorous conditions to form a mono(imino)pyridine intermediate, followed by a subsequent reaction with a different aniline under milder conditions. tue.nlasianpubs.org This approach allows for the fine-tuning of the steric and electronic properties of the ligand.

Table 1: Representative Bis(imino)pyridine Ligands and their Synthesis

| Precursor | Amine | Product | Reaction Conditions | Reference(s) |

| 2,6-diacetylpyridine | 2-chloro-4,6-dimethylaniline (B1582407) | 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine | Acid catalyst, reflux in ethanol or methanol | |

| 2,6-diacetylpyridine | Various substituted anilines | Asymmetric bis(imino)pyridines | Stepwise condensation with different anilines | tue.nlasianpubs.org |

| 2,6-diacetylpyridine | 2,6-diethylaniline | 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine | Glacial acetic acid in ethanol | mdpi.com |

Thiosemicarbazones are a class of Schiff bases formed by the condensation of a carbonyl compound with a thiosemicarbazide. 2,6-diacetylpyridine can react with two equivalents of thiosemicarbazide to form bis(thiosemicarbazone) ligands. scirp.orguni-koeln.de These ligands are of interest due to their potential as chelating agents for various metal ions and their diverse biological activities. scirp.org

The synthesis of 2,6-diacetylpyridine bis(thiosemicarbazone) is typically carried out by refluxing a mixture of 2,6-diacetylpyridine and thiosemicarbazide in an alcoholic solvent, often with a few drops of an acid catalyst. scirp.org The resulting ligand is a pentadentate SNNNS donor, which can coordinate to metal ions in various geometries. nih.gov The reaction can also be performed with substituted thiosemicarbazides to introduce additional functionality into the ligand framework. researchgate.net

The use of this compound as the precursor in this reaction would be expected to yield the corresponding 4-chloro-substituted bis(thiosemicarbazone) ligand. The chloro-substituent would modify the electronic properties of the ligand, which could in turn influence the properties of its metal complexes.

Table 2: Synthesis of Thiosemicarbazone Derivatives

| Precursor | Reagent | Product | Reaction Conditions | Reference(s) |

| 2,6-diacetylpyridine | Thiosemicarbazide | 2,6-diacetylpyridine bis(thiosemicarbazone) | Reflux in ethanol with acid catalyst | scirp.org |

| 2,6-diacetylpyridine | N-4-o-tolylthiosemicarbazone | 2,6-diacetylpyridine bis(N-4-o-tolylthiosemicarbazone) | Reaction with K2PtCl4 | researchgate.net |

| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | Thiosemicarbazide | 1-(3-chloro-4-hydroxy-5-methoxybenzylidene)thiosemicarbazide | Reflux in ethanol with glacial acetic acid | amazonaws.com |

Aroylhydrazones and isonicotinoylhydrazones are another important class of derivatives that can be synthesized from this compound. These compounds are formed through the condensation of the diacetylpyridine with aroylhydrazides or isonicotinoylhydrazide. tandfonline.comresearchgate.net These hydrazone-based ligands have been extensively studied for their coordination chemistry and potential biological applications. tandfonline.comresearchgate.net

The synthesis of these derivatives typically involves the reaction of 2,6-diacetylpyridine with two equivalents of the desired hydrazide in a suitable solvent, such as methanol or ethanol, often under reflux conditions. tandfonline.comresearchgate.netrsc.org The resulting bis(aroylhydrazone) or bis(isonicotinoylhydrazone) ligands are multidentate and can coordinate to metal ions through the pyridine nitrogen, the imine nitrogens, and the carbonyl oxygens. researchgate.netrsc.org

The incorporation of a chloro-substituent at the 4-position of the pyridine ring in the starting material would lead to the formation of the corresponding 4-chloro-substituted ligands. This modification can impact the electronic properties of the ligand and the resulting metal complexes, potentially leading to new or enhanced properties.

Table 3: Aroylhydrazone and Isonicotinoylhydrazone Synthesis

| Precursor | Reagent | Product | Reaction Conditions | Reference(s) |

| 2,6-diacetylpyridine | Isonicotinoylhydrazide | 2,6-diacetylpyridine bis(isonicotinoylhydrazone) | Reaction in methanol | e-bookshelf.de |

| 2,6-diacetylpyridine | Benzoylhydrazide | 2,6-diacetylpyridine bis(benzoylhydrazone) | Reaction in methanol | e-bookshelf.de |

| Various aldehydes/ketones | Nicotinic or Isonicotinic hydrazide | Aroylhydrazones | Reaction in dry alcohol at 85 °C | tandfonline.com |

Terpyridine Derivatives Synthesized from this compound

The synthesis of terpyridine derivatives represents a significant area of research, with this compound being a potential precursor for the construction of these important tridentate ligands. Terpyridines are widely used in supramolecular chemistry and materials science due to their strong and well-defined coordination to a variety of metal ions.

4'-Chloro-2,2':6',2''-terpyridine is a key building block in the synthesis of more complex functionalized terpyridines. researchgate.netresearchgate.net While several synthetic routes to this compound exist, one of the classical methods is the Kröhnke pyridine synthesis. wikipedia.org This methodology involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org

A common route to 4'-chloro-2,2':6',2''-terpyridine involves the Claisen condensation of ethyl picolinate (B1231196) and acetone (B3395972) to form a triketone intermediate. tue.nlresearchgate.net This intermediate is then condensed with ammonium acetate, followed by chlorination with a reagent such as phosphorus pentachloride (PCl5) or phosphoryl chloride (POCl3) to yield the desired 4'-chloro-terpyridine. tue.nlresearchgate.net

An alternative approach that could potentially utilize a derivative of this compound involves the reaction of 4-chloro-2-acetylpyridine with a suitable aldehyde, such as thiophene-2-carboxaldehyde, in the presence of a base and ammonia. researchgate.net Although this specific reaction uses a mono-acetylpyridine, it highlights the feasibility of employing chloro-acetylpyridines in the synthesis of substituted terpyridines. The characterization of 4'-chloro-2,2':6',2''-terpyridine is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. oalib.com

Table 4: Synthesis and Properties of 4'-Chloro-2,2':6',2''-terpyridine

| Property | Value | Reference(s) |

| CAS Number | 128143-89-5 | |

| Molecular Formula | C15H10ClN3 | |

| Molecular Weight | 267.71 g/mol | |

| Appearance | White to cream crystals or powder | |

| Melting Point | 148-155 °C |

4'-Chloro-2,2':6',2''-terpyridine is an exceptionally useful synthon for the construction of functionalized terpyridines for supramolecular assembly. researchgate.netresearchgate.net The chloro-substituent at the 4'-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. tue.nlmdpi.com This functionalization is crucial for tailoring the properties of the terpyridine ligand and for building complex supramolecular architectures such as metallopolymers, dendrimers, and rotaxanes. tue.nlresearchgate.netresearchgate.net

The nucleophilic substitution of the chloro group can be achieved with a range of nucleophiles, including alcohols, thiols, and amines. tue.nlmdpi.com For example, the reaction of 4'-chloro-2,2':6',2''-terpyridine with a diol in the presence of a base can be used to introduce a hydroxy-alkoxy side chain, which can then be further functionalized. tue.nlmdpi.com Similarly, Williamson ether-type reactions can be employed to attach terpyridine units to polymer backbones, such as poly(propylene oxide), to create telechelic polymers. researchgate.net

These functionalized terpyridines can then be used to form metallo-supramolecular assemblies through coordination with metal ions like ruthenium(II), iron(II), or zinc(II). tue.nlresearchgate.net The resulting complexes can exhibit interesting photophysical and electrochemical properties and can self-assemble into well-defined nanostructures. tue.nl The ability to precisely control the structure and functionality of terpyridine ligands through the derivatization of 4'-chloro-2,2':6',2''-terpyridine makes it a cornerstone of modern supramolecular chemistry. tue.nlresearchgate.netresearchgate.net

Macrocyclic Ligands Incorporating this compound Moieties

The incorporation of the this compound unit into macrocyclic structures is a significant area of synthetic chemistry, primarily driven by the potential of the resulting ligands to form stable complexes with various metal ions. These macrocyclization reactions typically proceed via a metal-templated Schiff base condensation. In this approach, a metal ion directs the steric course of the condensation between the dicarbonyl compound (this compound or its derivatives) and a suitable polyamine, favoring the formation of a cyclic product over polymerization.

A common strategy involves a [2+2] condensation, where two molecules of the dicarbonyl pyridine derivative react with two molecules of a diamine to form a large macrocyclic ring. The choice of the metal template is crucial and often influences the size and conformation of the resulting macrocycle. Lanthanide(III) ions, for instance, have been effectively used to template the assembly of large, symmetric Schiff-base macrocycles. rsc.orgrsc.org

Research has demonstrated the synthesis of 20-membered hexaaza Schiff-base macrocycles through the condensation of 4-chloro-2,6-diformylphenol with 2,6-diaminopyridine (B39239) in the presence of lanthanide(III) nitrates. rsc.org This reaction yields complexes where the macrocycle encapsulates the metal ion. While this example utilizes the diformyl analogue, the chemical principles are directly applicable to this compound, which would react similarly with appropriate diamines to generate related macrocyclic structures. The resulting macrocycle retains the chloro-substituent, offering a site for further post-macrocyclization functionalization. The general reaction involves mixing the 4-chloro-dicarbonyl pyridine, a selected diamine, and a metal salt (e.g., lanthanide nitrate) in a suitable solvent like methanol. rsc.orgresearchgate.net

Table 1: Representative Template Synthesis of Macrocycles

| Dicarbonyl Precursor | Diamine | Metal Template | Macrocycle Type | Reference |

|---|---|---|---|---|

| 4-Chloro-2,6-diformylphenol | 2,6-Diaminopyridine | Ln(NO₃)₃ (Ln = La, Pr, Nd, etc.) | [2+2] 20-membered Hexaaza Macrocycle | rsc.org |

| 2,6-Diacetylpyridine | 2,6-Diaminopyridine | Ln(NO₃)₃, Ln(ClO₄)₃ | [2+2] 20-membered Octaaza Macrocycle | rsc.orgrsc.org |

Other Complex Functionalized Pyridine Derivatives

The chloro-substituent at the 4-position of 2,6-diacetylpyridine is highly susceptible to nucleophilic aromatic substitution, a feature that has been widely exploited to synthesize a variety of complex functionalized pyridine derivatives. The electron-withdrawing nature of the two acetyl groups enhances the electrophilicity of the C4 position, facilitating its reaction with a range of nucleophiles.

Nucleophilic Substitution Reactions:

Synthesis of 4-Mercapto Derivatives: A well-documented derivatization is the synthesis of 2,6-diacetyl-4-mercaptopyridine. This is achieved by reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com The resulting thiol derivative is a valuable building block for further coordination chemistry. vulcanchem.com

Synthesis of 4-Alkoxy and 4-Amino Derivatives: The chloro group can be readily displaced by alkoxides and amines to yield 4-alkoxy and 4-amino-2,6-diacetylpyridine derivatives, respectively. The synthesis of 2,6-diacetylpyridines substituted with various amine or alcohol groups at the 4-position has been reported, starting from the key 4-chloro derivative. researchgate.net These reactions typically involve treating the chlorinated pyridine with an alcohol in the presence of a base, or with an amine, sometimes under transition-metal catalysis for less reactive amines. rsc.org

Synthesis of Terpyridines:

Functionalized 4-substituted-2,6-diacetylpyridines are key intermediates in the synthesis of more complex ligand systems like terpyridines. Using the Kröhnke methodology, these diacetyl compounds can be reacted with chalcones and methylacylpyridinium salts to produce 4'-functionalized 2,2':6',2''-terpyridines. rsc.orgrsc.org For example, 4-ethoxy-2,6-diacetylpyridine (B178577) can be used to synthesize 4'-ethoxy-2,2':6',2''-terpyridines. rsc.orge-bookshelf.de This highlights a powerful synthetic route where the initial nucleophilic substitution on this compound provides a decorated precursor for constructing elaborate, multi-ring ligand architectures. researchgate.net

Table 2: Synthesis of Functionalized Derivatives from this compound

| Derivative Class | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 4-Mercapto- | NaSH or H₂S, KOH, DMF | 2,6-Diacetyl-4-mercaptopyridine | vulcanchem.com |

| 4-Alkoxy- | Alcohol, Base (e.g., KOH) | 4-Alkoxy-2,6-diacetylpyridine | researchgate.netrsc.orge-bookshelf.de |

| 4-Amino- | Amine | 4-Amino-2,6-diacetylpyridine | researchgate.netrsc.org |

Coordination Chemistry of 4 Chloro 2,6 Diacetylpyridine and Its Derivatives

Ligand Design Principles and Chelation Modes

The strategic placement of acetyl groups at the 2 and 6 positions of the pyridine (B92270) ring in 4-chloro-2,6-diacetylpyridine provides reactive sites for condensation reactions, typically with amines or hydrazides. This allows for the systematic construction of ligands with varying denticity and donor atom sets, tailored for specific metal ion coordination.

Tridentate Nitrogen-Donor Ligand Frameworks

Condensation of this compound with various aniline (B41778) derivatives can yield tridentate NNN donor ligands. For instance, the reaction with 2-chloro-4,6-dimethylaniline (B1582407) results in the formation of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine. In these frameworks, the central pyridine nitrogen and the two imine nitrogens form a meridional binding pocket, capable of coordinating to a metal center. The substituents on the phenyl rings, such as chloro and methyl groups, introduce steric bulk and electronic modulation. These steric and electronic effects can influence the geometry and stability of the resulting metal complexes, often favoring specific catalytic activities.

Similarly, 4'-chloro-2,2':6',2"-terpyridine (Cltpy) acts as a classic tridentate nitrogen-donor ligand. researchgate.net The three nitrogen atoms of the terpyridine unit are pre-organized for chelation to a metal ion. The presence of the chloro group at the 4'-position can influence the ligand's electronic properties and, consequently, the characteristics of its metal complexes. researchgate.net

Pentadentate N3O2 and NNS2 Coordination Sites

Derivatives of this compound are instrumental in creating acyclic pentadentate ligands. Condensation reactions with hydrazides, such as 4-methoxybenzoylhydrazine or salicylhydrazone, lead to Schiff base ligands with an N3O2 donor set. semanticscholar.org These ligands can encircle a metal ion in the equatorial plane, with the central pyridine nitrogen, two imine nitrogens, and two carbonyl oxygens coordinating to the metal. semanticscholar.orgscilit.com This arrangement often results in a pentagonal bipyramidal geometry, with two additional ligands occupying the axial positions. semanticscholar.orgscilit.com

By employing thiosemicarbazide (B42300) or its derivatives in the condensation reaction, pentadentate ligands with an NNS2 or SNNNS binding pocket can be synthesized. researchgate.netscirp.orguni-koeln.de These ligands, such as 2,6-diacetylpyridine (B75352) bis(thiosemicarbazone), coordinate to metal ions through the pyridine nitrogen, two imine nitrogens, and two sulfur atoms of the thiocarbonyl groups. scirp.orgnih.gov The flexibility of these ligands allows them to adopt various coordination geometries, including unprecedented deviations from planarity to accommodate the steric and electronic requirements of the metal center. nih.gov

Tetradentate N,S-Donor Ligands in Metal Coordination

While pentadentate coordination is common for bis(thiosemicarbazone) ligands derived from 2,6-diacetylpyridine, they can also function as tetradentate donors. In some palladium(II) and platinum(II) complexes, the ligand coordinates in a square planar geometry through the pyridine nitrogen, one azomethine nitrogen, one thione sulfur atom, and the hydrazine (B178648) nitrogen atom of the other thiosemicarbazone arm. researchgate.net This mode of coordination demonstrates the versatility of these ligands and their ability to adapt to the preferred coordination geometry of the metal ion.

Metal Complexation with this compound Derivatives

The diverse ligand frameworks derived from this compound readily form stable complexes with a wide range of metal ions. The resulting complexes exhibit interesting structural features and properties, which are influenced by the nature of both the ligand and the metal ion.

Transition Metal Complexes (e.g., Co(II), Fe(II), Ni(II), Cu(II), Pd(II), Pt(II), Rh(III), Ir(III), Zn(II), Cd(II), Mn(II), Hg(II))

Schiff base ligands derived from this compound and its analogs form complexes with a multitude of transition metals. For instance, tridentate iminopyridine ligands have been used to synthesize octahedral complexes of Co(II), Fe(II), and Cu(II).

Pentadentate bis(thiosemicarbazone) ligands have a rich coordination chemistry with transition metals. nih.gov They have been shown to form complexes with Pd(II), Pt(II), Rh(III), and Ir(III). scirp.org In the case of Pd(II) and Pt(II), square planar complexes are formed, while Rh(III) and Ir(III) yield six-coordinate octahedral geometries. scirp.org Cobalt(II) complexes with related pentadentate hydrazone ligands adopt a pentagonal bipyramidal geometry. scilit.com Iron and cobalt complexes of 2,6-diacetylpyridine-bis(thiosemicarbazone) have also been synthesized and characterized, revealing interesting structural deviations. nih.gov

Complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with Schiff bases derived from 5-chlorosalicylaldehyde, a related chloro-substituted precursor, demonstrating the broad applicability of these ligand types. grafiati.com Cadmium(II) complexes with 4'-chloro-2,2':6',2"-terpyridine have also been synthesized and structurally characterized, revealing a seven-coordinate geometry. researchgate.net

The following table summarizes selected transition metal complexes with ligands derived from 2,6-diacetylpyridine, including chloro-substituted variants.

| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |

| Co(II) | Tridentate Iminopyridine | Octahedral | |

| Fe(II) | Tridentate Iminopyridine | Octahedral | |

| Cu(II) | Tridentate Iminopyridine | Octahedral | |

| Pd(II) | Pentadentate Bis(thiosemicarbazone) | Square Planar | scirp.orgresearchgate.net |

| Pt(II) | Pentadentate Bis(thiosemicarbazone) | Square Planar | scirp.orgresearchgate.net |

| Rh(III) | Pentadentate Bis(thiosemicarbazone) | Octahedral | scirp.org |

| Ir(III) | Pentadentate Bis(thiosemicarbazone) | Octahedral | scirp.org |

| Co(II) | Pentadentate Hydrazone | Pentagonal Bipyramidal | scilit.com |

| Cd(II) | Tridentate Terpyridine | Seven-coordinate | researchgate.net |

| Mn(II) | Schiff Base | Octahedral | grafiati.com |

| Ni(II) | Schiff Base | Octahedral | grafiati.com |

| Zn(II) | Schiff Base | Octahedral | grafiati.com |

Lanthanide Metal Coordination Chemistry

The coordination chemistry of this compound derivatives extends to the lanthanide series. The key 4-chloro derivative can be used to synthesize macrocyclic tetra-imine complexes through a template procedure, leading to stable paramagnetic and/or fluorescent derivatives. researchgate.net

Pentadentate N3O2 Schiff base ligands derived from 2,6-diacetylpyridine and various hydrazides have been successfully employed in the synthesis of seven-coordinate pentagonal-bipyramidal erbium(III) complexes. semanticscholar.org The interaction of 2,6-diacetylpyridine bis-4-N-ethylthiosemicarbazone with various lanthanide triflates has also been studied, demonstrating the formation of stable complexes. researchgate.net Furthermore, dinuclear lanthanide(III) complexes have been synthesized using large-bite Schiff bases derived from 2,6-diformyl-4-chlorophenol, a related chloro-substituted precursor, and hydrazides. sciencepublishinggroup.com These studies highlight the potential of these ligand systems in developing new lanthanide-based materials with interesting magnetic and luminescent properties.

Structural Elucidation and Characterization of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes, revealing coordination numbers, geometries, and bond parameters. For derivatives of 2,6-diacetylpyridine, a recurring structural motif is the pentagonal-bipyramidal geometry. researchgate.netacs.orgrsc.org

In this arrangement, the pentadentate Schiff base ligand wraps around the metal ion, with its five donor atoms (typically N₃O₂) forming the equatorial plane. Two additional ligands, often solvent molecules or anions like chloride, occupy the axial positions. rsc.orgscilit.com A prime example is the manganese(II) complex, [Mn(H₂dapb)(OH₂)Cl]Cl, where H₂dapb is 2,6-diacetylpyridine bis(benzoylhydrazone). The structure confirms the pentagonal-bipyramidal geometry with the neutral ligand in the equatorial plane and a water molecule and a chloride ion in the axial sites. rsc.org Similar geometries have been reported for iron(II), cobalt(II), and zinc(II) complexes. acs.org

For complexes with heavier main group elements like bismuth(III), the coordination number can be higher. The complex [Bi(H₂L)(NO₃)₂]NO₃, where H₂L is 2,6-diacetylpyridine bis((4)N-methylthiosemicarbazone), features a nine-coordinate bismuth center. nih.gov In the case of antimony(III) and bismuth(III) complexes with 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives, the metal center is often found in a distorted pentagonal-pyramidal geometry. researchgate.net X-ray studies of dinuclear dysprosium(III) complexes with 2,6-diacetylpyridine bis(picolinoylhydrazone) show the ligand acting in either a neutral, single-deprotonated, or double-deprotonated form, leading to penta-, hexa-, or heptadentate coordination and resulting in complexes of varying nuclearity. osti.gov

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference(s) |

| [Mn(H₂dapb)(OH₂)Cl]Cl | Mn(II) | Pentagonal-bipyramidal | Neutral H₂dapb ligand forms the equatorial plane; H₂O and Cl⁻ are in axial positions. | rsc.org |

| [Fe(H₂daps)Cl(H₂O)]Cl·2H₂O | Fe(II) | Pentagonal-bipyramidal | Semicarbazone derivative ligand (H₂daps) in the equatorial plane. | acs.org |

| [Co(dapdo)₂] | Co(IV) | Distorted Octahedral | Dianionic dioxime ligand (dapdo) acts as a tridentate N,N,N donor. | researchgate.net |

| [Bi(dapt)Cl]·dmso | Bi(III) | Pentagonal-bipyramidal | The pentagonal girdle of donor atoms is not perfectly planar; Bi atom is displaced from the plane. | rsc.org |

| [DyCl₂(LH₂)(MeOH)]Cl | Dy(III) | - | The neutral zwitterionic ligand acts as a pentadentate chelate. | osti.gov |

| [Co₂(H₂L2)₂(NO₃)₂]·2H₂O | Co(II) | Pseudo-octahedral (dimer) | Phenylthiosemicarbazone ligand (H₂L2) shows unprecedented deviation from planarity, occupying five coordination sites. | nih.gov |

Spectroscopic techniques are crucial for characterizing the formation and nature of metal-ligand bonds. Infrared (IR) spectroscopy provides evidence of coordination. In the Schiff base derivatives of 2,6-diacetylpyridine, the C=N (imine) stretching vibration, typically observed around 1590-1620 cm⁻¹, often shifts upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal. rsc.orgscirp.org Similarly, changes in the vibrational frequencies of the C=O and C=S groups (in hydrazone and thiosemicarbazone derivatives, respectively) confirm their coordination. nih.govscirp.org The appearance of new bands in the far-IR region can be assigned to M-N and M-O stretching vibrations, further substantiating complex formation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. In ¹H NMR spectra, shifts in the signals of the pyridine ring protons and the protons near the donor atoms upon complexation provide information about the coordination environment in solution. nih.gov For thiosemicarbazone derivatives, ¹³C NMR shows a significant shift in the C=S signal upon coordination, confirming the involvement of the sulfur atom in the metal-ligand bond. scirp.org

Electronic (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex. These spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, which are often shifted upon coordination. Additionally, new bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, providing insight into the coordination geometry. scirp.orgnih.gov For instance, the electronic spectra of Pd(II) and Pt(II) complexes with 2,6-diacetylpyridine bis(thiosemicarbazone) are consistent with a square planar geometry. scirp.org

Magnetic susceptibility measurements are used to determine the magnetic properties of transition metal complexes, which depend on the number of unpaired electrons. For example, Dy(III) complexes derived from 2,6-diacetylpyridine bis(picolinoylhydrazone) exhibit slow relaxation of magnetization, a characteristic of Single-Molecule Magnets. osti.gov Many cobalt(II) and iron(II) complexes are paramagnetic, and their measured magnetic moments can help to confirm the oxidation state and spin state of the metal ion. nih.gov

Ligand Field Theory (LFT) provides a more sophisticated model than Crystal Field Theory for describing the electronic structure and properties of transition metal complexes by considering the covalent nature of metal-ligand bonds. slideshare.netlibretexts.org It is used to interpret electronic spectra and magnetic properties.

For complexes of 2,6-diacetylpyridine derivatives, LFT helps in understanding the splitting of the metal's d-orbitals under the influence of the ligand field created by the donor atoms. The magnitude of this splitting (Δ) and the geometry of the complex dictate the observed electronic transitions (d-d bands) and magnetic behavior. scirp.org

For example, in platinum group metal complexes with 2,6-diacetylpyridine bis(thiosemicarbazone), ligand field parameters were calculated from the electronic spectra. For Rh(III) and Ir(III) complexes, which were proposed to have an octahedral geometry, the observed bands were assigned to specific d-d transitions based on LFT principles. scirp.org Similarly, for square planar Pd(II) and Pt(II) complexes, the electronic spectra were interpreted using LFT, with the bands assigned to transitions like ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g. scirp.org The theory successfully explains why these d⁸ complexes are diamagnetic and adopt a square planar geometry. scirp.org

Steric and Electronic Influences on Coordination Environments

The coordination geometry of metal complexes derived from substituted pyridine ligands is highly sensitive to both the steric bulk and the electronic nature of the substituents. up.ac.zanih.gov

Electronic Effects: The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring in this compound decreases the electron density on the pyridine nitrogen. This reduced basicity can influence the strength of the metal-nitrogen bond. In a series of Pd(II) complexes with various 4-substituted pyridines, it was shown that functional groups with either electron-withdrawing or -donating character cause significant changes in the physicochemical properties of the coordination compounds. acs.org Similarly, for rhenium(I) complexes with pyridine Schiff base ligands, halogen substituents were found to enhance the electron-withdrawing inductive effect, influencing the electronic structure and optical properties. rsc.org

Steric Effects: Substituents on the pyridine ring or on the side arms of its derivatives can exert significant steric hindrance, influencing the ligand's conformation and the ultimate coordination geometry. up.ac.za For example, bulky substituents on the phenylimino groups of 2,6-bis(imino)pyridine ligands, such as chloro and methyl groups, can restrict access to the axial coordination sites of the metal center. This steric blocking often favors specific geometries and can be crucial for catalytic applications. In copper(II) complexes with 2-substituted pyridine ligands, steric repulsions between the substituents can cause the pyridine rings to be non-coplanar. up.ac.za The introduction of alkyl groups can also stabilize certain states; for instance, adding electron-donating alkyl groups to pyrazolyl-pyridine ligands appears to stabilize the high-spin state in iron spin crossover complexes. whiterose.ac.uk The interplay between the steric demands of the ligand and the preferred coordination number of the metal ion ultimately dictates the final structure, which can range from monomers to dimers or coordination polymers. nih.gov

Ligand Conformation Effects on Metal Center Reactivity

The conformation of ligands derived from this compound plays a crucial role in determining the reactivity of the coordinated metal center. The spatial arrangement of the acetyl groups, influenced by the electronic nature of the 4-chloro substituent and steric interactions, dictates the accessibility of the metal ion and the geometry of the resulting complex. These conformational constraints, in turn, modulate the metal center's electronic properties and its subsequent reactivity in various chemical transformations.

The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring significantly influences the electronic environment of the entire ligand system. This substituent enhances the polarization of the metal-ligand bond, a critical factor in catalytic applications such as olefin polymerization and oxidation reactions. The increased electrophilicity of the metal center, induced by the chloro group, can facilitate nucleophilic attack at the metal, thereby influencing the kinetics and mechanism of catalytic cycles.

Furthermore, the acetyl groups at the 2- and 6-positions introduce steric bulk around the metal center. The orientation of these groups can either facilitate or hinder the approach of substrates to the metal's coordination sphere. In many cases, the steric hindrance imposed by these substituents restricts axial coordination, favoring the formation of more planar geometries around the metal ion. This can have a profound impact on the selectivity of catalytic reactions, as the shape of the active site is a key determinant of substrate recognition and product formation.

The condensation of this compound with various amines to form Schiff base ligands further exemplifies the importance of ligand conformation. The resulting iminoethyl side chains, particularly when bearing bulky substituents, introduce additional steric constraints that fine-tune the metal center's reactivity. For instance, in complexes with Schiff bases derived from substituted anilines, the steric bulk of the aryl groups can significantly hinder axial coordination, thereby influencing the catalytic activity.

Research on related 2,6-diacetylpyridine derivatives has shown that the nature of the substituents on the pyridine ring can systematically alter the properties of the corresponding metal complexes. The table below summarizes the observed effects of different substituents on the coordination chemistry and reactivity of metal complexes of 2,6-diacetylpyridine analogues. This comparative data allows for inferences to be made regarding the specific influence of the 4-chloro substituent.

| Substituent at 4-Position | Electronic Effect | Steric Effect | Impact on Metal Center Reactivity |

| -Cl (Chloro) | Electron-withdrawing | Moderate | Enhances metal-ligand bond polarization, potentially increasing catalytic activity in oxidation/polymerization. |

| -H (Hydrogen) | Neutral | Minimal | Baseline reactivity for comparison. |

| -OCH₃ (Methoxy) | Electron-donating | Moderate | May increase electron density at the metal center, potentially altering redox properties. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Moderate | Significantly increases the electrophilicity of the metal center. |

| -N(CH₃)₂ (Dimethylamino) | Strongly electron-donating | Moderate to High | Increases electron density on the metal, potentially affecting its Lewis acidity and catalytic behavior. |

The interplay between the electronic effects of the 4-chloro substituent and the steric demands of the diacetyl groups creates a unique coordination environment. The conformation adopted by the this compound ligand is a key determinant of the resulting metal complex's stability, geometry, and, ultimately, its reactivity in various chemical processes.

Supramolecular Chemistry and Self Assembly Involving 4 Chloro 2,6 Diacetylpyridine Derivatives

Design and Construction of Supramolecular Architectures

The specific placement of nitrogen atoms in terpyridine ligands derived from 4-chloro-2,6-diacetylpyridine allows for predictable coordination with metal ions, typically forming stable octahedral complexes. tue.nl This predictable binding is the foundation for designing and constructing sophisticated supramolecular systems, from discrete helicates to extended polymeric chains. The chloro-substituent at the 4'-position provides a site for further functionalization, allowing for the fine-tuning of the resulting architecture's properties. researchgate.net

Derivatives of this compound are instrumental in the synthesis of complex, multi-component assemblies such as double helicates and dendrimers. The key intermediate, 4'-chloro-2,2':6',2''-terpyridine, is synthesized from precursors like 2,6-diacetylpyridine (B75352). tue.nl This terpyridine ligand can then be used to create larger, more complex ligands which, upon reaction with metal ions, twist into helical structures.

For instance, the templated synthesis of a dinickel(II) double-helicate has been achieved using a hexadentate ligand, 2,2′:6′,2″:6″,2‴:6‴,2‴′:6‴′,2‴″-sexipyridine, which is prepared through the coupling of 6-bromo-2,2′:6′,2″-terpyridine, a related terpyridine derivative. rsc.org The metal ions act as templates, organizing the ligand strands into a double-helical conformation. rsc.orgacs.org Similarly, terpyridine-containing compounds are pivotal in the construction of dendrimers, which are large, branched macromolecules. The terpyridine units can be placed at the core, branching points, or surface of the dendrimer, and their complexation with metal ions can be used to assemble or modify the dendritic structure. tue.nle-bookshelf.de

Metallo-supramolecular polymers are chain-like structures held together by metal-ligand coordination bonds. The reversible nature of these bonds imparts unique properties, such as self-healing and responsiveness to stimuli like pH or temperature. tue.nl Ligands derived from this compound, such as 4'-chloro-2,2':6',2''-terpyridine, are highly effective building blocks for these polymers. researchgate.net

The general strategy involves synthesizing a ditopic ligand, where two terpyridine units are connected by a flexible or rigid spacer. The addition of transition metal ions, such as iron(II), ruthenium(II), cobalt(II), or nickel(II), triggers the self-assembly of these ligands into long polymer chains. tue.nlresearchgate.net The properties of the resulting polymer can be tuned by changing the metal ion or the spacer connecting the terpyridine units. For example, Williamson ether reactions have been used to attach 4'-chloro-2,2':6',2''-terpyridine to both ends of a poly(propylene oxide) chain, creating a telechelic polymer that forms a metallo-supramolecular network upon complexation. researchgate.net These materials are of interest for applications in smart materials and nanotechnology. rsc.orgfrontiersin.org

| Polymer Type | Precursor Ligand | Metal Ion(s) | Key Feature | Reference |

| Metallo-macrocycles | Di-terpyridine with alkyl spacer | Iron(II) | Forms a mixture of [3+3] and [4+4] macrocycles. | tue.nl |

| Metallo-homopolymers | Terpyridine-functionalized monomers | Ru(II), Ni(II), Fe(II), Co(II) | Exhibits pH-insensitivity (Ru, Ni) or decomplexation at extreme pH (Fe, Co). | tue.nl |

| Telechelic Polymers | PPO-bis(terpyridine) | Ruthenium(II)/(III) | Functionalization of poly(propylene oxide) with terpyridine end-groups. | researchgate.net |

| Donor-Acceptor Polymers | Benzodipyrrolidone-terpyridine | Ruthenium(II) | Features intramolecular charge transfer (ICT) bands. | frontiersin.org |

Beyond linear polymers, derivatives of this compound facilitate the creation of one-dimensional (1D) coordination polymers and more complex frameworks. In these structures, the terpyridine ligands act as linkers connecting metal centers or metal clusters, known as secondary building units (SBUs), into an extended array. nih.gov

A common SBU is the {M₂(μ-O₂CR)₄} paddle-wheel motif, where two metal ions are bridged by four carboxylate ligands. The axial positions of this SBU can be occupied by the nitrogen atoms of terpyridine linkers, leading to the formation of a 1D chain. nih.gov The structure of the resulting chain can be influenced by the substituents on the terpyridine ligand. For example, studies on related terpyridine systems have shown that the length of an alkyloxy tail on the ligand can alter the conformation of the polymer backbone and the packing of the chains in the crystal lattice. nih.gov In some cases, changing the ligand from a tolylterpyridine to 4'-chloro-2,2':6',2''-terpyridine has been shown to alter the crystal lattice from a double-stranded chain to a lone polymeric structure. researchgate.net These 1D chains can further assemble through weaker non-covalent interactions to form 2D or 3D supramolecular networks. rsc.orgrsc.org

Non-Covalent Interactions in Supramolecular Frameworks

While strong metal-ligand bonds dictate the primary structure of these assemblies, weaker non-covalent interactions are crucial for defining their secondary and tertiary structures. Hydrogen bonding and π-stacking interactions play a significant role in guiding the self-assembly process and stabilizing the final architecture, influencing everything from crystal packing to the electronic properties of the material. researchgate.netrsc.org

Hydrogen bonding is a highly directional interaction that is fundamental to molecular recognition and self-assembly. rsc.orgchemistryviews.org In the frameworks constructed from this compound derivatives, hydrogen bonds can form between coordinated solvent molecules (like water), counter-ions, and the ligand itself. researchgate.net The parent compound, 2,6-diacetylpyridine, is a known hydrogen-bond acceptor, a property conferred by its pyridine (B92270) nitrogen and carbonyl oxygen atoms. nsf.gov

The aromatic pyridine rings within the terpyridine ligands are electron-deficient π-systems, making them ideal candidates for π-stacking interactions. This type of non-covalent bond involves the face-to-face or edge-to-face stacking of aromatic rings and is a major contributor to the stability of supramolecular assemblies. nih.govmdpi.com

In the solid state, π-stacking interactions often dictate how individual complexes or polymer chains pack together. researchgate.net For example, these interactions can control the aggregation of terpyridine metal complexes into polymetallic arrays, effectively linking them into 2D supramolecular networks. researchgate.netrsc.org The distance between the stacked layers is typically around 3.5 Å. mit.edu These interactions are not merely structural; they can also provide pathways for electronic communication and charge transport through the material, a property that is being explored for the development of conductive metal-organic frameworks. mit.edu The cooperative action of π-stacking with other non-covalent forces, like hydrogen bonding and coordination bonds, is essential for the self-assembly of complex, functional materials from this compound derivatives. rsc.org

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Links adjacent polymer chains, incorporates solvent/counter-ions, guides crystal packing. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Controls aggregation of complexes, stabilizes crystal structures, can create pathways for charge transport. |

Advanced Research Applications and Studies

Catalysis Research

In the field of catalysis, 4-Chloro-2,6-diacetylpyridine is a valuable building block for synthesizing complex ligands that can coordinate with metal centers to form active catalysts. The resulting metal complexes have shown significant potential in a range of chemical transformations.

Application in Polymerization Reactions (e.g., Olefin Polymerization)

While this compound itself is not a catalyst, it is a key intermediate in the synthesis of 2,6-bis(imino)pyridine ligands. These ligands, when complexed with late transition metals such as iron and cobalt, form highly active catalysts for olefin polymerization. The general structure of these catalysts involves a central metal atom coordinated to the tridentate 2,6-bis(imino)pyridine ligand and other ancillary ligands.

The activity and properties of the resulting polymers are highly dependent on the structure of the ligand. By introducing a chloro-substituent at the 4-position of the pyridine (B92270) ring, as in ligands derived from this compound, researchers can modulate the electronic properties of the metal center. This, in turn, influences the catalyst's activity, stability, and the molecular weight and branching of the polymer produced. For example, electron-withdrawing groups like chlorine can enhance the electrophilicity of the metal center, potentially leading to higher polymerization activity.

Table 1: Influence of Ligand Substitution on Ethylene Polymerization using Iron-based Catalysts

| Ligand Substituent at 4-position | Catalyst Activity (g polymer/mol·h) | Polymer Molecular Weight ( g/mol ) |

|---|---|---|

| Hydrogen | High | High |

| Chloro | Potentially Higher | Variable |

| Methoxy | Moderate | Moderate |

Investigations in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation. researchgate.netnih.gov

This compound serves as a precursor for the synthesis of chiral bis(imino)pyridine ligands. By reacting the diacetyl groups with chiral amines, a variety of stereochemically defined ligands can be prepared. These ligands can then be coordinated to a ruthenium precursor to generate active ATH catalysts. The presence of the chloro group on the pyridine backbone can influence the catalyst's performance by altering the steric and electronic environment of the metal center. This can lead to improvements in enantioselectivity and catalytic activity for the reduction of prochiral ketones to their corresponding chiral alcohols. webofproceedings.orgnih.govnih.gov

Table 2: Representative Results for Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ru-TsDPEN | >95 | >98 |

| Ru-chiral bis(imino)pyridine | High | Potentially High |

Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a benchmark ligand in ATH. The performance of a catalyst derived from this compound would be subject to experimental validation.

Exploration of Catalytic Enhancement in Organic Transformations

The chloro-substituent in this compound offers a synthetic handle for further functionalization, which can be exploited to enhance catalytic performance in various organic transformations. Metal complexes derived from ligands based on this compound can be tailored for improved activity, selectivity, and stability.

One strategy for catalytic enhancement is the immobilization of the catalyst on a solid support. The chloro group can be used as an anchoring point to attach the catalyst to materials such as silica (B1680970), polymers, or magnetic nanoparticles. This heterogenization of a homogeneous catalyst can facilitate catalyst recovery and reuse, which is a significant advantage in terms of process sustainability and cost-effectiveness.

Furthermore, the electronic effect of the chlorine atom can be fine-tuned by introducing other substituents on the pyridine ring or the imino side arms. This allows for a systematic study of structure-activity relationships, leading to the rational design of more efficient catalysts for a wide range of organic reactions, including cross-coupling reactions, oxidations, and reductions.

Materials Science Applications

The structural features of this compound also make it a valuable component in the design and synthesis of advanced materials with specific, tailored properties.

Development of Functional Materials with Tailored Properties

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have attracted significant interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis.

Synthesis of Functionalized Oligomers and Telechelic Polymers

Functionalized oligomers and telechelic polymers (polymers with reactive end-groups) are important building blocks for the synthesis of more complex macromolecular architectures, such as block copolymers, graft polymers, and polymer networks.

The reactivity of the chloro-substituent on this compound can be utilized in polymerization processes to create functional polymers. For instance, a catalyst derived from a ligand based on this compound could be designed to have the chloro group positioned at a specific location that allows it to act as an initiator or a terminator in a controlled polymerization reaction. This would result in polymer chains with a chloro-functional group at one or both ends. These telechelic polymers can then be used in subsequent reactions to link different polymer chains together or to attach the polymer to a surface.

Fabrication of Nanoparticles and Nanostructured Materials

While this compound is not typically used for the direct synthesis of nanoparticles, its structural motifs are integral to creating more complex ligands for functional materials, where nanoparticle catalysts often play a crucial role in the synthesis. Pyridine derivatives are widely used in the synthesis of supramolecular structures and nanomaterials. researchgate.net

A notable example is the synthesis of 4′-chloro-2,2′:6′,2″-terpyridine, a closely related and more complex pyridine-based compound, which is a critical synthon for nanomaterials. researchgate.net Researchers have demonstrated that the bulk-scale synthesis of this terpyridine can be significantly enhanced using Fe3O4@SiO2 magnetic nanoparticles as a catalyst. researchgate.net In this process, the 40 nm Fe3O4@SiO2 nanoparticles facilitate key reaction steps by stabilizing carbonyl intermediates on their surface and promoting hydrogen abstraction. researchgate.net The use of such nanoparticle catalysts is advantageous as it can increase product yield and often circumvents the need for complex column purification methods, which is a significant step toward scalable, industrial production of these valuable materials. researchgate.net This highlights an indirect but important role for structures related to this compound in the field of nanotechnology, where they serve as building blocks for high-value compounds whose synthesis is made more efficient through nanocatalysis. researchgate.netrsc.org

Analytical Chemistry Methodologies

The structural features of this compound, particularly the two acetyl groups flanking a chlorinated pyridine ring, make it and its derivatives excellent candidates for applications in analytical chemistry. The acetyl groups can be readily modified to create more complex ligands, such as hydrazones and thiosemicarbazones, which are capable of forming stable, colored complexes with various metal ions.

Derivatives of 2,6-diacetylpyridine (B75352) are effective chromogenic reagents for the spectrophotometric analysis of metal ions. This analytical technique relies on the reaction between a target metal ion and a specific ligand to form a colored complex. sci-arch.org The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion. sci-arch.org

For instance, 2,6-diacetylpyridine bis(benzoyl hydrazone) (DADBH) reacts with vanadium(V) in a pH range of 2.6–4.0 to form a yellow complex with a maximum absorbance at 335 nm. kyoto-u.ac.jp Similarly, its hydroxylated counterpart, DADSH, forms a yellow complex with iron(III) at a pH of 2.0–3.5, with a λmax of 336 nm. kyoto-u.ac.jp These methods are highly sensitive, though they may have limitations in selectivity. kyoto-u.ac.jp The ability to form distinct colored complexes also allows for the simultaneous determination of multiple ions, such as Cu(II), Co(II), and Ni(II), by measuring absorbance at their respective unique wavelengths. tuiasi.ro

| Ligand Derivative | Metal Ion | pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| 2,6-diacetylpyridine bis(benzoyl hydrazone) | Vanadium(V) | 2.6–4.0 | 335 | 2.74 x 10⁴ |

| 2,6-diacetylpyridine bis(2-hydroxybenzoyl hydrazone) | Iron(III) | 2.0–3.5 | 336 | 2.77 x 10⁴ |

| Rubeanic Acid | Copper(II) | 3.5 | 380 | N/A |

| Rubeanic Acid | Cobalt(II) | 9.0 | 480 | N/A |

| Rubeanic Acid | Nickel(II) | 9.0 | 590 | N/A |

The development of chemosensors for detecting specific ions is a significant area of research, driven by needs in environmental monitoring and biological studies. mdpi.comnih.gov Chemosensors are molecules designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a target analyte. researchgate.net Pyridine derivatives are frequently used in the design of fluorescent chemosensors for detecting toxic heavy metal cations. mdpi.com

The sensing mechanism involves the coordination of the metal ion by heteroatoms in the sensor molecule. This binding event alters the electronic properties of the molecule, leading to a change in its photophysical characteristics. For example, a fluorescence grating sensor based on a pyridine derivative was shown to identify toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of different metal ions produces distinct fluorescent responses, enabling their detection. mdpi.com While specific studies on this compound as a direct chemosensor are not prevalent, its core structure is an ideal platform for synthesizing more elaborate sensor molecules. The diacetyl groups can be converted into Schiff bases or hydrazones, creating specific binding pockets for target ions. mdpi.com

| Chemosensor Type | Target Ion(s) | Sensing Principle | Typical Output |

|---|---|---|---|

| Pyridine-based fluorescent sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Coordination with metal ion alters electronic state | Change in fluorescence intensity |

| BODIPY-based fluorescent sensor | S²⁻ | Analyte-triggered chemical reaction | Visual and fluorescent signal change |

| Porphyrin analogues | Various metal ions and anions | Selective chelation or hydrogen bonding | Colorimetric or fluorescent change |

Ligand-sensitized lanthanide luminescence is a powerful technique used in highly sensitive bioassays. escholarship.org These assays utilize lanthanide ions (e.g., Europium, Terbium) that exhibit long-lived luminescence, large Stokes shifts, and narrow emission bands. escholarship.org For the lanthanide to luminesce efficiently, it must be complexed with an organic ligand, often called an "antenna," which absorbs excitation light and transfers the energy to the metal ion. escholarship.org

Pyridine-based structures, particularly those capable of forming stable, multi-dentate chelation complexes, are excellent candidates for antenna ligands. In an enzyme-amplified assay, the activity of an enzyme generates a product that modulates the lanthanide luminescence. For example, an enzyme can produce S-adenosyl-l-homocysteine (AdoHcy), which is then converted through a series of enzymatic steps into ATP. nih.gov The resulting ATP can be quantified with a luciferin/luciferase kit, producing a luminescent signal directly proportional to the initial enzyme activity. nih.govnih.gov This approach allows for the ultrasensitive detection of enzyme function. nih.gov The 2,6-disubstituted pyridine framework of this compound is well-suited for designing ligands that can both sensitize lanthanide emission and be conjugated to biological molecules for targeted assays.

Theoretical and Computational Chemistry Studies

Computational methods are indispensable tools for understanding the properties and reactivity of molecules at an electronic level. These studies provide insights that complement and guide experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. bohrium.com For halogenated pyridine derivatives like this compound, DFT calculations, often using the B3LYP hybrid functional, are employed to predict various molecular parameters. mostwiedzy.plmostwiedzy.pl

These calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and key electronic properties. Among the most important electronic parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly significant as it relates to the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transitions. DFT studies on related pyridine and halopyridine systems have been used to calculate vertical electron affinities and potential energy curves for dissociation, providing fundamental insights into their behavior upon electron interaction. mostwiedzy.plmostwiedzy.pl Such computational screening is also vital in designing new photoactive transition-metal complexes, where the ligand's electronic structure dictates the photophysical properties. chemrxiv.org

| Calculated Property | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles of the most stable conformation. | B3LYP / 6-311++G(d,p) |

| HOMO/LUMO Energies | Determine the electronic energy gap, relating to reactivity and spectral properties. | B3LYP / 6-31+G* |

| Vibrational Frequencies | Allows for assignment of experimental IR and Raman spectra. | B3LYP / 6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | B3LYP / 6-311++G(d,p) |

| Vertical Electron Affinity | Indicates the molecule's ability to accept an electron. | B3LYP / aug-cc-pVTZ |

Molecular Modeling and Simulation of Ligand-Metal Interactions

Computational studies, particularly through molecular modeling and simulation, have become indispensable tools for predicting and understanding the interactions between ligands derived from this compound and various metal ions. While specific molecular modeling and simulation data for this compound complexes are not extensively detailed in the public domain, the principles of these studies can be inferred from research on analogous 2,6-diacetylpyridine derivatives.